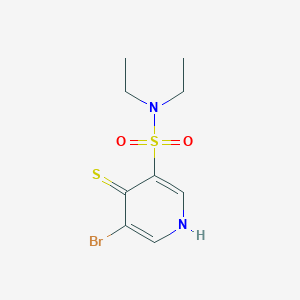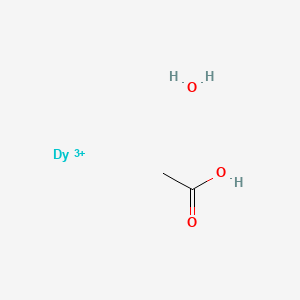![molecular formula C7H11NNa3O6+3 B11816656 trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid](/img/structure/B11816656.png)
trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid typically involves the reaction of chloroacetic acid with ammonia, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carefully monitored to maintain optimal conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its structure and properties.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different properties and applications. For example, oxidation can lead to the formation of nitrilotriacetic acid derivatives with different metal-binding capabilities .
Wissenschaftliche Forschungsanwendungen
Trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in analytical chemistry to control metal ion concentrations.
Biology: Employed in biological research to study metal ion interactions with biomolecules.
Medicine: Investigated for its potential use in medical treatments involving metal ion regulation.
Industry: Utilized in water treatment, cleaning products, and other industrial applications where metal ion control is crucial
Wirkmechanismus
The mechanism by which trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid exerts its effects involves its ability to bind metal ions through its carboxylate groups. This binding forms stable complexes with metal ions, preventing them from participating in unwanted reactions. The molecular targets include various metal ions, and the pathways involved are related to metal ion chelation and stabilization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include ethylenediaminetetraacetic acid (EDTA), diethylenetriaminepentaacetic acid (DTPA), and other aminopolycarboxylic acids.
Comparison
Compared to these similar compounds, trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid has unique properties, such as its specific metal-binding capabilities and stability under various conditions. Its structure allows for selective binding of certain metal ions, making it particularly useful in applications where precise metal ion control is required .
Eigenschaften
Molekularformel |
C7H11NNa3O6+3 |
|---|---|
Molekulargewicht |
274.13 g/mol |
IUPAC-Name |
trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid |
InChI |
InChI=1S/C7H11NO6.3Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;;;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/t4-;;;/m0.../s1 |
InChI-Schlüssel |
OHOTVSOGTVKXEL-WJXVXWFNSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC(C(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B11816600.png)
![[2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] 2,2,2-trifluoroacetate](/img/structure/B11816601.png)
![[2-(Azetidin-3-yl)pyrimidin-4-yl] 2,2,2-trifluoroacetate](/img/structure/B11816606.png)

![rac-tert-butyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate](/img/structure/B11816609.png)



![(3R,4R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816644.png)

![2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid ethyl ester](/img/structure/B11816648.png)
